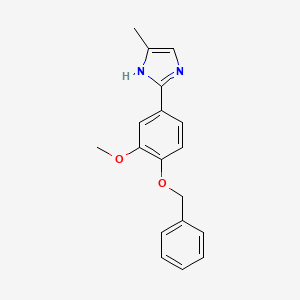
2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole is an imidazole derivative with a distinctive structure and a diverse range of applications. This compound's unique combination of a methoxyphenyl group and an imidazole core provides it with notable chemical properties and reactivity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole, a common synthetic route involves the following steps:
Starting Materials: : The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde and 5-methylimidazole.
Condensation Reaction: : These two components undergo a condensation reaction, typically in the presence of a base like sodium methoxide or potassium carbonate, to form the imidazole ring.
Purification: : The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: While the specifics of industrial production may vary, they often scale up the laboratory synthesis processes. Industrial methods may involve:
Batch Reactors: : Large-scale reactors that ensure precise control of reaction conditions.
Continuous Flow Reactors: : These offer improved efficiency and scalability for producing large quantities of the compound.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions, typically with hydrogen gas and a palladium catalyst, convert it into alcohol derivatives.
Substitution: : The methoxy and benzyloxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Oxidation: : Potassium permanganate, chromium trioxide; usually conducted in aqueous or organic solvents.
Reduction: : Hydrogen gas, palladium on carbon; reactions typically occur under atmospheric or elevated pressure.
Substitution: : Halogens like chlorine or bromine; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: Depending on the reaction type, major products include:
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: : This compound is used as a ligand in coordination chemistry, aiding in the synthesis of transition metal complexes.
Material Science: : Incorporated into polymers to enhance their electrical and thermal properties.
Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes, making it useful in the study of enzymatic pathways and mechanisms.
Pharmaceutical Development: : Investigated for its potential as an anti-inflammatory and antimicrobial agent. Derivatives of this compound are studied for their efficacy in treating diseases like cancer and neurological disorders.
Chemical Synthesis: : Serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrichemicals.
Material Manufacturing: : Used in the manufacture of specialty coatings and advanced materials.
Mechanism of Action
Mechanism and Molecular Targets: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, blocking substrate access.
Pathways Involved:Signal Transduction: : Modulates signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: : Affects metabolic pathways by inhibiting key enzymes involved in biosynthesis and degradation.
Comparison with Similar Compounds
Similar Compounds:
2-Phenyl-1H-imidazole: : A simpler derivative, lacks the benzyloxy and methoxy groups.
4-(Benzyloxy)-2-methyl-1H-imidazole: : Similar structure but varies in the position of functional groups.
Functional Group Position: : The unique positioning of the benzyloxy and methoxy groups in 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole provides distinct reactivity and interaction capabilities.
Reactivity: : Enhanced reactivity in specific chemical reactions due to the electron-donating effects of the methoxy group.
This compound stands out due to its multifaceted applications in scientific research and industry, attributed to its unique structural features and reactivity. By understanding its preparation, reactions, and applications, researchers can further explore its potential in various fields.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2O2/c1-13-11-19-18(20-13)15-8-9-16(17(10-15)21-2)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20) |
InChI Key |
YELKLHKYSXRHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















